Ethyl 2-methyl-3-indoleacetate

Catalog No.
S795368
CAS No.
21909-49-9
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methyl-3-indoleacetate

CAS Number

21909-49-9

Product Name

Ethyl 2-methyl-3-indoleacetate

IUPAC Name

ethyl 2-(2-methyl-1H-indol-3-yl)acetate

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)8-11-9(2)14-12-7-5-4-6-10(11)12/h4-7,14H,3,8H2,1-2H3

InChI Key

SLEXJGHKKHQSDC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)C

Canonical SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)C

Ethyl 2-methyl-3-indoleacetate (CAS: 21909-49-9) is an organic compound containing an indole ring structure. Indoles are a class of nitrogen-containing heterocyclic compounds found in nature and known for their diverse biological activities []. While the specific research applications of Ethyl 2-methyl-3-indoleacetate itself are not extensively documented, its structural similarity to other bioactive indoles suggests potential areas of investigation.

Potential Research Areas

  • Synthesis of Complex Molecules: Ethyl 2-methyl-3-indoleacetate could serve as a starting material for the synthesis of more complex indole-based molecules with targeted biological properties. The reactive ester group allows for further chemical modifications to introduce various functional groups [].
  • Indole Scaffold for Drug Discovery: The indole ring system is a prevalent scaffold in many clinically used drugs. Research efforts might explore Ethyl 2-methyl-3-indoleacetate as a starting point for developing new therapeutic agents by incorporating structural modifications based on the desired biological activity [].
  • Probing Biological Processes: Ethyl 2-methyl-3-indoleacetate might be a useful tool in studies investigating cellular processes or signaling pathways influenced by indole-containing molecules. By studying its interactions with biological systems, researchers could gain insights into the mechanisms of action of natural indoles [].

Ethyl 2-methyl-3-indoleacetate is an organic compound with the chemical formula C₁₃H₁₅NO₂. It is classified as an indole derivative, characterized by the presence of an indole ring—a bicyclic structure composed of a benzene ring fused to a pyrrole ring—substituted with an ethyl ester group and a methyl group at specific positions. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture.

Typical of indole derivatives:

  • Decarboxylation: Under acidic or basic conditions, the ethyl ester group can be hydrolyzed, leading to the release of carbon dioxide and formation of 2-methylindole.
  • Electrophilic Substitution: The indole moiety is prone to electrophilic substitution reactions, particularly at the C-3 position due to its electron-rich nature. This can lead to various derivatives depending on the electrophile used .
  • Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon, leading to the formation of new compounds .

Ethyl 2-methyl-3-indoleacetate exhibits notable biological activities. Research indicates that indole derivatives often possess anti-inflammatory, antimicrobial, and herbicidal properties. For instance, similar compounds have shown effectiveness against various plant pathogens and pests, making them valuable in agricultural applications . Additionally, some studies suggest potential anticancer activities, although more research is needed to establish definitive therapeutic effects.

The synthesis of Ethyl 2-methyl-3-indoleacetate typically involves several steps:

  • Starting Materials: The synthesis often begins with indole or its derivatives.
  • Alkylation: Indole undergoes alkylation using reagents like methyl iodide or bromoalkanes in the presence of strong bases (e.g., sodium hydride or lithium diisopropylamide) to introduce the methyl group .
  • Esterification: The resulting product is then treated with ethyl chloroacetate or similar reagents under acidic or basic conditions to form the ethyl ester .
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

Ethyl 2-methyl-3-indoleacetate has various applications across different domains:

  • Agriculture: Its herbicidal properties make it useful in developing herbicides that target specific weeds without harming crops .
  • Pharmaceuticals: The compound's biological activities suggest potential uses in drug development, particularly for anti-inflammatory and anticancer therapies.
  • Research: It serves as a valuable intermediate in synthesizing other complex indolic compounds for further study in medicinal chemistry.

Studies on Ethyl 2-methyl-3-indoleacetate's interactions reveal its potential effects on biological systems:

  • Plant Interaction: Research indicates that this compound may interact with specific biochemical pathways in plants, affecting growth and development, which is critical for its use as a herbicide .
  • Cellular Mechanisms: Investigations into its mechanism of action suggest that it may influence cellular signaling pathways related to inflammation and cancer cell proliferation .

Several compounds share structural similarities with Ethyl 2-methyl-3-indoleacetate. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Methyl Indole-3-acetateIndole derivativeKnown for plant growth regulation
Ethyl Indole-2-carboxylateIndole derivativeExhibits antimicrobial properties
Methyl 3-indoleacetateIndole derivativeUsed in studies for anticancer activity

Uniqueness of Ethyl 2-Methyl-3-Indoleacetate

What distinguishes Ethyl 2-methyl-3-indoleacetate from these similar compounds is its specific substitution pattern on the indole ring and its unique biological activity profile. While other indole derivatives may share similar structural features, their reactivity and interaction with biological systems can differ significantly based on these substitutions.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21909-49-9

Wikipedia

Ethyl 2-methyl-3-indoleacetate

Dates

Modify: 2023-08-15

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